An In-Depth Technical Guide to the Physical Properties of 2,5-Difluorobenzene-1,4-diol (CAS 367-35-1)
An In-Depth Technical Guide to the Physical Properties of 2,5-Difluorobenzene-1,4-diol (CAS 367-35-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,5-Difluorobenzene-1,4-diol, a fluorinated aromatic organic compound, serves as a critical building block in the synthesis of advanced materials and pharmacologically active molecules. Its unique electronic properties, stemming from the symmetrical substitution of fluorine atoms on the hydroquinone scaffold, make it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, offering both predicted and, where available, experimental data to support research and development endeavors. The causality behind experimental choices and the self-validating nature of the presented protocols are emphasized to ensure technical accuracy and practical utility.
Section 1: Molecular and General Properties
2,5-Difluorobenzene-1,4-diol, also known as 2,5-difluorohydroquinone, possesses a molecular structure that imparts distinct chemical reactivity and physical characteristics. Understanding these fundamental properties is the first step in its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₂ | [1] |
| Molecular Weight | 146.09 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1F)O)F)O | [2] |
| InChIKey | ZNHXVRDZYSYJMO-UHFFFAOYSA-N | [1] |
| CAS Number | 367-35-1 | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
Section 2: Thermodynamic and Physicochemical Properties
The thermodynamic and physicochemical properties of a compound are paramount in drug design and process chemistry, influencing its solubility, absorption, and distribution.
Melting and Boiling Point
| Property | Predicted Value | Notes |
| Boiling Point | 244.1 ± 35.0 °C | Prediction based on computational models.[2][3] |
Experimental Protocol: Melting Point Determination
A precise experimental determination of the melting point is crucial for confirming the identity and purity of 2,5-Difluorobenzene-1,4-diol. The capillary melting point method is a standard and reliable technique.
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Sample Preparation: A small amount of the crystalline 2,5-Difluorobenzene-1,4-diol is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/minute) near the expected melting point for an accurate determination.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a key parameter for its formulation, purification, and use in chemical reactions. While specific quantitative solubility data for 2,5-Difluorobenzene-1,4-diol is not extensively reported, its structural analogues, such as hydroquinone, provide some insights. Hydroquinone is known to be soluble in water, ethanol, and acetone. Given the polar nature of the hydroxyl groups in 2,5-Difluorobenzene-1,4-diol, it is expected to be soluble in polar protic and aprotic solvents.
Predicted Solubility:
Based on its structure, 2,5-Difluorobenzene-1,4-diol is anticipated to be soluble in:
It is expected to have limited solubility in nonpolar solvents like hexane.
Experimental Protocol: Qualitative Solubility Assessment
A straightforward experimental approach to determine the qualitative solubility of 2,5-Difluorobenzene-1,4-diol involves the following steps:
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Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: A small, measured amount of 2,5-Difluorobenzene-1,4-diol (e.g., 10 mg) is placed into separate test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
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Observation: The mixtures are agitated and observed at room temperature to determine if the solid dissolves completely, partially, or not at all. Gentle heating can be applied to assess temperature effects on solubility.
Caption: Experimental Workflow for Qualitative Solubility Testing.
Acidity (pKa)
The acidity of the hydroxyl protons is a key determinant of the compound's behavior in different pH environments.
| Property | Predicted Value |
| pKa | 8.14 ± 0.23[2] |
This predicted pKa suggests that 2,5-Difluorobenzene-1,4-diol is a weak acid, with the fluorine atoms influencing the acidity of the hydroxyl groups through their electron-withdrawing inductive effects.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and bioavailability.
| Property | Predicted Value |
| LogP | 1.376[2] |
| XLogP3 | 1.4[2] |
These values indicate that 2,5-Difluorobenzene-1,4-diol has a moderate degree of lipophilicity.
Section 3: Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecular geometry and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2,5-Difluorobenzene-1,4-diol were not found in the initial searches, the expected features of its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: The two chemically equivalent aromatic protons would be expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the aromatic region (6.5-8.0 ppm).
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Hydroxyl Protons: The two hydroxyl protons would appear as a singlet, the chemical shift of which is dependent on the solvent and concentration. This peak would be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would be expected to show three distinct signals due to the symmetry of the molecule:
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One signal for the two carbons bearing the hydroxyl groups.
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One signal for the two carbons bearing the fluorine atoms.
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One signal for the two carbons bearing the hydrogen atoms.
The carbon signals will exhibit C-F coupling, which can provide additional structural information.
Experimental Protocol: NMR Spectroscopic Analysis
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Sample Preparation: Dissolve 5-10 mg of 2,5-Difluorobenzene-1,4-diol in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).
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¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A D₂O exchange experiment should be performed to confirm the hydroxyl proton signal.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH groups).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl groups.
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C-O Stretch: A strong absorption band in the region of 1260-1000 cm⁻¹ is expected for the C-O stretching of the phenol-like hydroxyl groups.
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C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the aromatic ring.
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C-F Stretch: A strong absorption band in the region of 1400-1000 cm⁻¹ is expected for the C-F bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Spectrum Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the KBr pellet or Nujol is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (146.09).
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Fragmentation: Fragmentation may involve the loss of hydroxyl groups, fluorine atoms, or cleavage of the aromatic ring. Common fragments could include [M-OH]⁺, [M-F]⁺, and other characteristic aromatic fragments.
Experimental Protocol: Mass Spectrometry
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Ionization: Electron ionization (EI) is a common method for small molecules.
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Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the ions are detected.
Crystal Structure
The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The Crystallography Open Database (COD) contains an entry for 2,5-Difluorobenzene-1,4-diol (COD ID: 1546179).[1] This database provides the crystallographic information file (CIF), which contains detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.[6][7]
Analysis of Crystallographic Data (from COD ID: 1546179):
Researchers can download the CIF file from the Crystallography Open Database and visualize the crystal structure using software such as Mercury or VESTA. This allows for the detailed analysis of:
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Bond lengths and angles: To confirm the molecular geometry.
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Intermolecular interactions: To identify and characterize hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.
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Symmetry: To understand the symmetry elements present in the crystal lattice.
Caption: Workflow for Analyzing Crystallographic Data.
Section 4: Safety and Handling
Proper handling and storage are essential when working with any chemical compound.
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Storage: Store in a tightly sealed container in a cool, dry place.[3]
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Safety Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a thorough compilation of the known and predicted physical properties of 2,5-Difluorobenzene-1,4-diol. While a significant amount of valuable information has been presented, the need for further experimental verification of properties such as the melting point and a detailed, quantitative solubility profile is evident. The availability of crystallographic data from the Crystallography Open Database offers a solid foundation for understanding the solid-state behavior of this important molecule. For researchers and drug development professionals, the data and protocols outlined herein serve as a robust starting point for the effective utilization of 2,5-Difluorobenzene-1,4-diol in their scientific pursuits.
References
-
ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link][4]
-
ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 2,5-Difluorobenzene-1,4-diol|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystallography Open Database | re3data.org [re3data.org]
- 7. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
